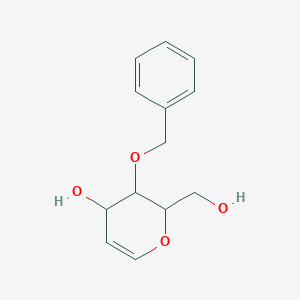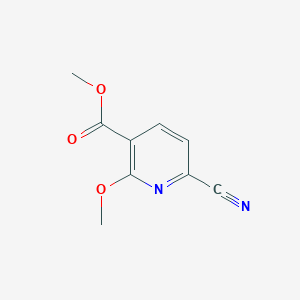
6-Nitro-2-phenylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core with a nitro group at the 6th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenylquinoline-4-carboxylic acid typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate.
Amidation: The intermediate undergoes amidation to introduce the amide functionality.
Reduction: The nitro group is reduced to an amine.
Acylation: The amine is then acylated to form the desired product.
Amination: Finally, the product undergoes amination to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline and phenyl derivatives.
Applications De Recherche Scientifique
6-Nitro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of histone deacetylase inhibitors (HDAC inhibitors), which are potential anticancer agents.
Biological Studies: Used in studies related to cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: Employed in the synthesis of antibacterial agents and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-Nitro-2-phenylquinoline-4-carboxylic acid, particularly as an HDAC inhibitor, involves the inhibition of histone deacetylases. This inhibition leads to an increase in acetylation levels of histone proteins, resulting in the modulation of gene expression. The compound targets HDAC3 selectively, leading to cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the nitro group at the 6th position.
6-Amino-2-phenylquinoline-4-carboxylic acid: Contains an amino group instead of a nitro group at the 6th position.
Uniqueness
6-Nitro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of selective HDAC inhibitors and other therapeutic agents .
Propriétés
Formule moléculaire |
C16H10N2O4 |
|---|---|
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
6-nitro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10N2O4/c19-16(20)13-9-15(10-4-2-1-3-5-10)17-14-7-6-11(18(21)22)8-12(13)14/h1-9H,(H,19,20) |
Clé InChI |
UOTHHRMRUHMJAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)
![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)


![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)


![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)

